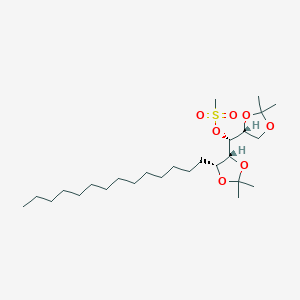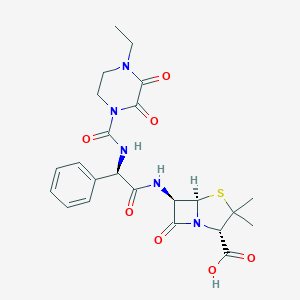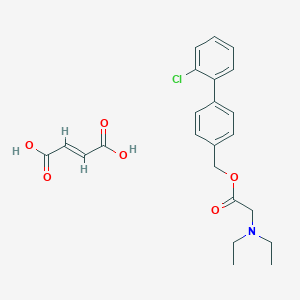
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate, also known as CDM, is a chemical compound that has been widely used in scientific research for its unique properties. CDM is a derivative of biphenyl and is commonly synthesized through a multistep process. In
Mécanisme D'action
The mechanism of action of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is based on its ability to bind to proteins and other biomolecules. When 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate binds to a protein, it undergoes a conformational change that results in a change in fluorescence intensity. This change in fluorescence can be used to detect protein-protein interactions and protein-ligand binding.
Effets Biochimiques Et Physiologiques
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate in lab experiments is its high sensitivity and selectivity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is able to detect protein-protein interactions and protein-ligand binding with high accuracy and precision. However, one limitation of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is its potential toxicity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Orientations Futures
There are many potential future directions for research involving 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate. One area of interest is the development of new probes and sensors based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to detect and study other biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the development of new drugs based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to treat cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate involves several steps, including the reaction of 4-(diethylamino)phenylboronic acid with 2-bromo-1-chlorobenzene to form 2-chloro-4-(diethylamino)phenylboronic acid. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 2-chloro-4-(diethylaminoacetoxymethyl)biphenyl. Finally, the product is treated with maleic acid to obtain 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate.
Applications De Recherche Scientifique
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to detect and study protein-protein interactions and protein-ligand binding. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of drug transport and drug resistance.
Propriétés
Numéro CAS |
109523-96-8 |
|---|---|
Nom du produit |
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate |
Formule moléculaire |
C23H26ClNO6 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C19H22ClNO2.C4H4O4/c1-3-21(4-2)13-19(22)23-14-15-9-11-16(12-10-15)17-7-5-6-8-18(17)20;5-3(6)1-2-4(7)8/h5-12H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
AOSZXXPVOQMXAB-WLHGVMLRSA-N |
SMILES isomérique |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
Synonymes |
Glycine, N,N-diethyl-, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



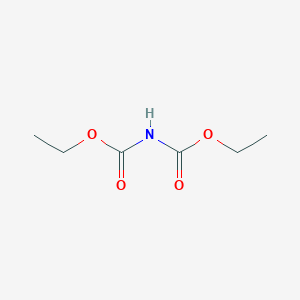
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
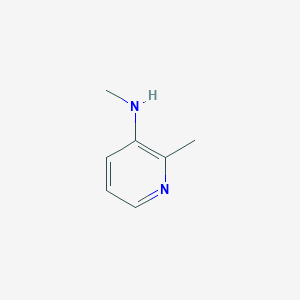
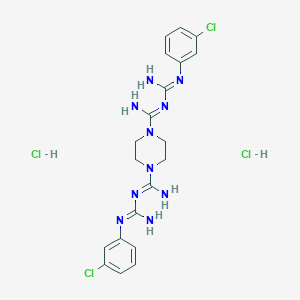


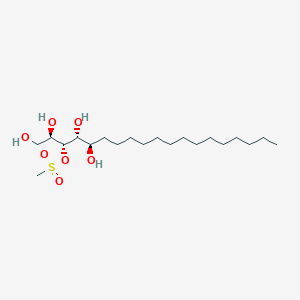

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

